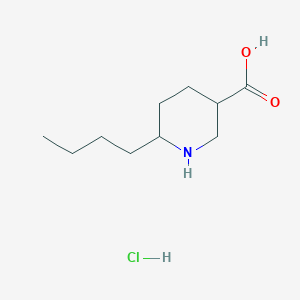
6-Butylpiperidine-3-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Butylpiperidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperidine carboxylic acids. It appears as a white crystalline powder that is soluble in water and has a molecular weight of 243.74 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
N-alkylation: Using alkyl halides to introduce the butyl group.
Carboxylation: Introducing the carboxylic acid group through reactions with carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods for 6-Butylpiperidine-3-carboxylic acid hydrochloride are not well-documented. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, using industrial reactors and purification techniques.
化学反应分析
Types of Reactions
6-Butylpiperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to a piperidone derivative.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions at the piperidine nitrogen or the butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Piperidone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
科学研究应用
6-Butylpiperidine-3-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 6-Butylpiperidine-3-carboxylic acid hydrochloride is not well-documented. like other piperidine derivatives, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The exact pathways and molecular targets would depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Piperidine-3-carboxylic acid: Lacks the butyl group, making it less hydrophobic.
N-Butylpiperidine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Piperidine hydrochloride: Lacks both the butyl and carboxylic acid groups, making it a simpler structure.
Uniqueness
6-Butylpiperidine-3-carboxylic acid hydrochloride is unique due to the presence of both the butyl group and the carboxylic acid group, which confer specific chemical properties such as solubility, reactivity, and potential biological activity.
生物活性
6-Butylpiperidine-3-carboxylic acid hydrochloride is a piperidine derivative with significant potential in various scientific research applications, particularly in chemistry and biology. This compound is characterized by its unique structural features, which include a butyl group and a carboxylic acid moiety, contributing to its biological activity.
- Molecular Formula : C10H18ClN
- Molecular Weight : 243.74 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in water
The precise mechanism of action for this compound is not thoroughly documented. However, like other piperidine derivatives, it is hypothesized to interact with various molecular targets, including enzymes and receptors. The presence of both the butyl group and the carboxylic acid group enhances its solubility and reactivity, potentially facilitating interactions with biological molecules.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piperidine-3-carboxylic acid | Lacks the butyl group | Limited biological activity |
| N-Butylpiperidine | Lacks the carboxylic acid group | Neuroactive properties |
| Piperidine hydrochloride | Simpler structure without substituents | Basic piperidine activity |
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. Results indicated notable activity against certain bacterial strains, warranting further exploration into its mechanism and potential therapeutic uses.
- Neuropharmacological Studies : Research exploring the neuropharmacological effects of piperidine derivatives found that compounds with similar structures could modulate neurotransmitter release. This suggests that this compound may also exhibit such properties, although specific data are still needed.
- Enzyme Inhibitory Activity : Studies on enzyme inhibition have shown that modifications on the piperidine ring can lead to significant changes in activity. This compound's unique structure may provide insights into developing selective inhibitors for therapeutic applications.
属性
IUPAC Name |
6-butylpiperidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-3-4-9-6-5-8(7-11-9)10(12)13;/h8-9,11H,2-7H2,1H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOXJOSRGKNIOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CN1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














